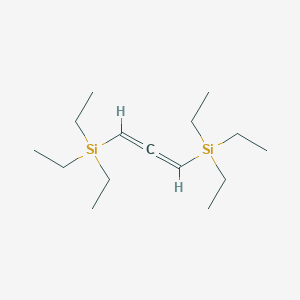
(Propadiene-1,3-diyl)bis(triethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Propadiene-1,3-diyl)bis(triethylsilane) is an organosilicon compound with the chemical formula C15H32Si2 This compound features a propadiene backbone with two triethylsilane groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Propadiene-1,3-diyl)bis(triethylsilane) typically involves the reaction of propadiene with triethylsilane in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to ensure optimal reaction rates.
Catalyst: Transition metal catalysts such as palladium or platinum to facilitate the addition of triethylsilane to the propadiene backbone.
Solvent: Organic solvents like toluene or hexane to dissolve the reactants and provide a medium for the reaction.
Industrial Production Methods
In an industrial setting, the production of (Propadiene-1,3-diyl)bis(triethylsilane) may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(Propadiene-1,3-diyl)bis(triethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The triethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Halides (e.g., chloride, bromide) or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with modified functional groups.
科学的研究の応用
(Propadiene-1,3-diyl)bis(triethylsilane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential therapeutic applications, including as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (Propadiene-1,3-diyl)bis(triethylsilane) exerts its effects involves the interaction of its silicon atoms with various molecular targets. The triethylsilane groups can participate in hydrosilylation reactions, where they add across double bonds in organic molecules. This process is facilitated by the presence of transition metal catalysts, which activate the silicon-hydrogen bonds and enable their addition to unsaturated substrates.
類似化合物との比較
Similar Compounds
(Propadiene-1,3-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triethylsilane.
(Propadiene-1,3-diyl)bis(tert-butyldimethylsilane): Features tert-butyldimethylsilane groups, offering different steric and electronic properties.
(Propadiene-1,3-diyl)bis(diphenylsilane): Contains diphenylsilane groups, providing distinct reactivity and applications.
Uniqueness
(Propadiene-1,3-diyl)bis(triethylsilane) is unique due to its specific combination of a propadiene backbone and triethylsilane groups
特性
CAS番号 |
89101-58-6 |
|---|---|
分子式 |
C15H32Si2 |
分子量 |
268.58 g/mol |
InChI |
InChI=1S/C15H32Si2/c1-7-16(8-2,9-3)14-13-15-17(10-4,11-5)12-6/h14-15H,7-12H2,1-6H3 |
InChIキー |
JIUAPHPLXQSKJA-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C=C=C[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















